4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Computational Chemistry Drug Design

This 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a privileged scaffold for medicinal chemistry and chemical biology, featuring orthogonal C4-bromo and C5-carboxylic acid handles for sequential diversification. The unique ortho-fluorophenyl group imparts distinct conformational and electronic properties not replicated by para-fluoro or non-fluorinated analogs, enabling precise SAR exploration and PROTAC development. Procure this high-purity building block to accelerate hit-to-lead campaigns with reliable, scalable chemistry.

Molecular Formula C10H6BrFN2O2
Molecular Weight 285.07 g/mol
CAS No. 1350453-68-7
Cat. No. B1519842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
CAS1350453-68-7
Molecular FormulaC10H6BrFN2O2
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=C2Br)C(=O)O)F
InChIInChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-3-1-2-4-6(5)12/h1-4H,(H,13,14)(H,15,16)
InChIKeyGGRUVIVSRSZXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350453-68-7) Sourcing and Baseline Profile


4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350453-68-7) is a disubstituted pyrazole building block characterized by the concurrent presence of a C4-bromo group and a C3-(2-fluorophenyl) moiety. Its molecular formula is C₁₀H₆BrFN₂O₂ with a molecular weight of 285.07 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate, where the bromine atom serves as a latent reactive handle for transition metal-catalyzed cross-coupling transformations and the ortho-fluorophenyl group imparts distinct conformational and electronic properties .

Why Generic Substitution Fails: Critical Substitution-Pattern Differentiation of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid


Direct substitution of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid with seemingly analogous pyrazole-5-carboxylic acids is inadvisable due to the precise regiochemical and electronic requirements of downstream reactions. The specific ortho-fluorine substitution on the phenyl ring dictates a unique molecular conformation and electronic distribution that cannot be replicated by its para-fluoro or non-fluorinated analogs [1]. Furthermore, the presence of both a C4-bromo leaving group and a C5-carboxylic acid functional group enables orthogonal and sequential derivatization strategies; exchanging this compound for an analog lacking either handle fundamentally alters the synthetic pathway and the diversity of accessible final products .

Quantitative Evidence Guide for 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Differentiation


Lipophilicity and Hydrogen-Bonding Profile Relative to Non-Fluorinated Analog

The introduction of an ortho-fluorine atom on the phenyl ring of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Target) results in a modest increase in lipophilicity compared to its non-fluorinated analog, 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid (Comparator). This is quantified by an XLogP3-AA value of 2.5 for the Target versus 2.4 for the Comparator, a difference of +0.1 log units [1]. Additionally, the Target possesses an increased hydrogen bond acceptor count (4 HBA) relative to the non-fluorinated analog (3 HBA), due to the presence of the fluorine atom, which can influence molecular recognition and binding interactions [2].

Medicinal Chemistry Computational Chemistry Drug Design

Regioisomeric Lipophilicity Comparison: Ortho- vs. Para-Fluorophenyl Substitution

A direct comparison of the ortho-fluorophenyl target compound with its para-fluoro regioisomer (4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid) reveals that the ortho substitution yields an identical computed lipophilicity (XLogP3-AA = 2.5) and molecular weight (285.07 g/mol) [1][2]. While gross physicochemical parameters are indistinguishable, the ortho-fluorine's proximity to the pyrazole core introduces a unique conformational bias and intramolecular electronic effect not present in the para isomer. This distinction, though not captured by global computed descriptors, is critical for stereoelectronic control in receptor binding and for directing metal-catalyzed reactions where ortho-substituents can influence transition state geometries [3].

SAR Physical Organic Chemistry Synthetic Chemistry

Dual Reactive Handles Enable Orthogonal Functionalization Strategy

4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is uniquely positioned as a dual-handle building block. It contains both a C4-bromine atom, which is a well-established substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and a C5-carboxylic acid group, which can be independently derivatized to amides, esters, or other functional moieties [1]. This orthogonal reactivity allows for the sequential and regioselective construction of complex molecular architectures. In contrast, the non-brominated analog (3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid) lacks the key C4 functional handle, limiting downstream diversification to a single site [2].

Synthetic Methodology Cross-Coupling Diversity-Oriented Synthesis

Validated Application Scenarios for 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid


Diversity-Oriented Synthesis of Ortho-Fluorophenyl Pyrazole Libraries

This compound serves as a privileged starting material for the generation of structurally diverse libraries. The ortho-fluorophenyl group imparts a defined conformational constraint and electronic profile (XLogP3-AA = 2.5) [1], while the C4-bromo substituent provides a reliable entry point for parallel Suzuki-Miyaura diversification. This strategy is leveraged in hit-to-lead campaigns within medicinal chemistry to rapidly explore SAR around the pyrazole core .

Synthesis of Bifunctional Linkers and Conjugates

The orthogonal reactivity of the C4-bromo and C5-carboxylic acid moieties enables a stepwise functionalization protocol [1]. The carboxylic acid can first be coupled to an amine-bearing payload (e.g., a PEG chain, fluorophore, or targeting ligand) via amide bond formation. Subsequently, the C4-bromine can participate in a palladium-catalyzed cross-coupling with a boronic acid to introduce an aryl or heteroaryl extension . This application is valuable in the development of chemical probes and PROTACs.

Probing Ortho-Fluorine Effects in Target Binding

In medicinal chemistry campaigns where a para-fluorophenyl lead has been identified, the corresponding ortho-fluoro isomer is often synthesized to probe the subtle effects of fluorine positioning on target engagement [1]. While global properties like XLogP3-AA (2.5) and molecular weight (285.07 g/mol) are identical between ortho and para isomers , the ortho-isomer's unique stereoelectronic environment can alter the binding conformation and free energy of interaction with a protein target, providing critical SAR information [2].

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